molecular formula C9H11NO2 B078038 2-amino-2-(4-methylphenyl)acetic Acid CAS No. 13227-01-5

2-amino-2-(4-methylphenyl)acetic Acid

Cat. No. B078038
CAS RN: 13227-01-5
M. Wt: 165.19 g/mol
InChI Key: RZRRCPHBUKHOEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-2-(4-methylphenyl)acetic Acid and its derivatives involves multiple steps including amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis processes. These methodologies enable the production of the title compound with specific structural features, demonstrating the flexibility and complexity of organic synthesis techniques in creating targeted molecular structures (Liu Ying-xiang, 2007).

Molecular Structure Analysis

Molecular structure investigations reveal that compounds related to 2-Amino-2-(4-methylphenyl)acetic Acid can form complex structures with other elements. For example, triorganotin(IV) derivatives of similar amino acetic acids have been synthesized, showing polymeric structures in their solid state, indicating the ability of these compounds to participate in forming complex molecular architectures (T. Baul et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of 2-Amino-2-(4-methylphenyl)acetic Acid derivatives includes the formation of ketene dithioacetals and N,N-acetals when reacted with carbon disulfide and phenyl isothiocyanate under base conditions or phase transfer catalysis, showcasing the compound's versatility in organic synthesis (W. Dölling et al., 1993).

Physical Properties Analysis

The physical properties of 2-Amino-2-(4-methylphenyl)acetic Acid derivatives are crucial for their characterization and application. Studies on related compounds, such as those involving fluorinated derivatives, have highlighted the importance of intermolecular hydrogen bonding in determining the solid-state structure and, consequently, the physical properties of these molecules (J. Burns & E. Hagaman, 1993).

Chemical Properties Analysis

The chemical properties of 2-Amino-2-(4-methylphenyl)acetic Acid and its analogs have been explored through various studies. For instance, the investigation of its derivatives' synthesis, structural, spectroscopic, and thermal characteristics reveals insights into their stability, reactivity, and potential applications in different scientific domains (J. Sienkiewicz-Gromiuk et al., 2014).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : The synthesis of new compounds using 2-amino-2-(4-methylphenyl)acetic acid or its derivatives is a key area of research. For example, 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was synthesized and characterized, demonstrating an improved drug preparation method that is simpler, economical, and convenient (Liu Ying-xiang, 2007).

  • Electrochemical Studies : Research has focused on the electrochemical properties of derivatives of phenylglycine, including 2-[(4-methylbenzoyl)amino]phenyl acetic acid. These studies are significant for applications like supercapacitors, where specific derivatives exhibited high specific capacitance, making them promising candidates for such applications (E. Kowsari et al., 2019).

  • Molecular Structure Elucidation : The structural characterization of compounds involving 2-amino-2-(4-methylphenyl)acetic acid derivatives is also an important research field. For instance, triorganotin(IV) derivatives of related amino acids were synthesized and characterized, revealing insights into their molecular structures and bonding patterns (T. Baul et al., 2002).

Biological and Chemical Applications

  • Antimicrobial Activity : Some derivatives of 2-amino-2-(4-methylphenyl)acetic acid have been studied for their antimicrobial properties. For example, certain phenoxyacetic acid derivatives showed significant activity against Mycobacterium tuberculosis (M. A. Ali & M. Shaharyar, 2007).

  • Amino Acid Biosynthesis : Research into the biosynthesis of amino acids in mixed rumen cultures has shown the incorporation of labelled compounds into amino acids, indicating a possible role for 2-amino-2-(4-methylphenyl)acetic acid in such processes (F. Sauer et al., 1975).

Safety And Hazards

2-amino-2-(4-methylphenyl)acetic Acid is classified as an irritant . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of skin contact, wash with plenty of water . If it gets in the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-amino-2-(4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRRCPHBUKHOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408892
Record name 2-amino-2-(4-methylphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-(4-methylphenyl)acetic Acid

CAS RN

13227-01-5
Record name 2-amino-2-(4-methylphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(4-methylphenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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